LogD7.4 Reduction: 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine
In a medicinal chemistry analysis, the 2-oxa-6-azaspiro[3.3]heptane motif demonstrated a quantifiable reduction in lipophilicity when used to replace a morpholine ring. Introducing the spirocyclic center lowered the measured logD7.4 by as much as -1.0 log unit relative to the corresponding morpholine-containing molecule [1].
| Evidence Dimension | Lipophilicity (logD7.4) |
|---|---|
| Target Compound Data | logD7.4 lowered by as much as -1.0 |
| Comparator Or Baseline | Morpholine-containing analog |
| Quantified Difference | ΔlogD7.4 = -1.0 |
| Conditions | Analysis of matched molecular pairs in a medicinal chemistry context [1] |
Why This Matters
Lower lipophilicity is a critical driver for improving a drug candidate's ADME profile, reducing off-target toxicity, and enhancing aqueous solubility, directly impacting the success rate of lead optimization [1].
- [1] Degorce, S. L.; et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (7), 1063-1066. DOI: 10.1021/acsmedchemlett.9b00248. View Source
